molecular formula C13H16N2S B14914903 2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine

2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine

Cat. No.: B14914903
M. Wt: 232.35 g/mol
InChI Key: OBDUNQBHBRROAC-UHFFFAOYSA-N
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Description

2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylindanone with thioamide in the presence of a base to form the thiazole ring. The resulting intermediate is then reacted with ethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine is unique due to its specific thiazole ring structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to varied biological effects .

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-(2-methyl-7,8-dihydro-6H-cyclopenta[g][1,3]benzothiazol-8-yl)ethanamine

InChI

InChI=1S/C13H16N2S/c1-8-15-11-5-4-9-2-3-10(6-7-14)12(9)13(11)16-8/h4-5,10H,2-3,6-7,14H2,1H3

InChI Key

OBDUNQBHBRROAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C3=C(CCC3CCN)C=C2

Origin of Product

United States

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